![molecular formula C16H12Cl2O3 B2418817 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 938341-14-1](/img/structure/B2418817.png)
3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid
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Overview
Description
This compound is also known as Mandipropamid . It is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers . The technical material is a racemate comprising equimolar amounts of ®- and (S)-mandipropamid . It is used as a fungicide to control Oomycete pathogens on grapes, potatoes, and other crops .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The chemical formula of Mandipropamid is C₂₃H₂₂ClNO₄ . The structure of similar compounds has been analyzed using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, Dichlorophen, is 269.123 .Scientific Research Applications
- Protodeboronation : Pinacol boronic esters are essential building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . This technique enables the formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The protocol has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.
- Anti-Depressant Molecules : Researchers have synthesized anti-depressant molecules using dynamic kinetic resolution. For instance, alcohols (2R,3S)-21 and (2S,3R)-22 were produced with a combined yield of 90% via asymmetric transfer hydrogenation (ATH) using a specific catalyst . These findings highlight the compound’s potential in developing novel antidepressants.
Organic Synthesis and Catalysis
Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and the fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling and growth.
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, ERK2 is involved in the MAPK/ERK pathway, which regulates cell division and differentiation . On the other hand, FGFR2 is involved in the fibroblast growth factor (FGF) signaling pathway, which plays a role in wound healing and embryonic development .
Pharmacokinetics
It’s known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The interaction of similar compounds with their targets can lead to changes in cell signaling and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds . Therefore, the physiological environment in which the compound acts can impact its effectiveness and stability.
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis and applications. For instance, the catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation, could be further studied . Additionally, the use of this compound in new applications, such as other types of crops or against different types of pathogens, could be explored.
properties
IUPAC Name |
(E)-3-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBXGHAOLWSQK-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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